

Ilomastat hydroxamic acid pKa solubility

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Compound Focus: Ilomastat

CAS No.: 142880-36-2

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Activity & Mechanism of Action

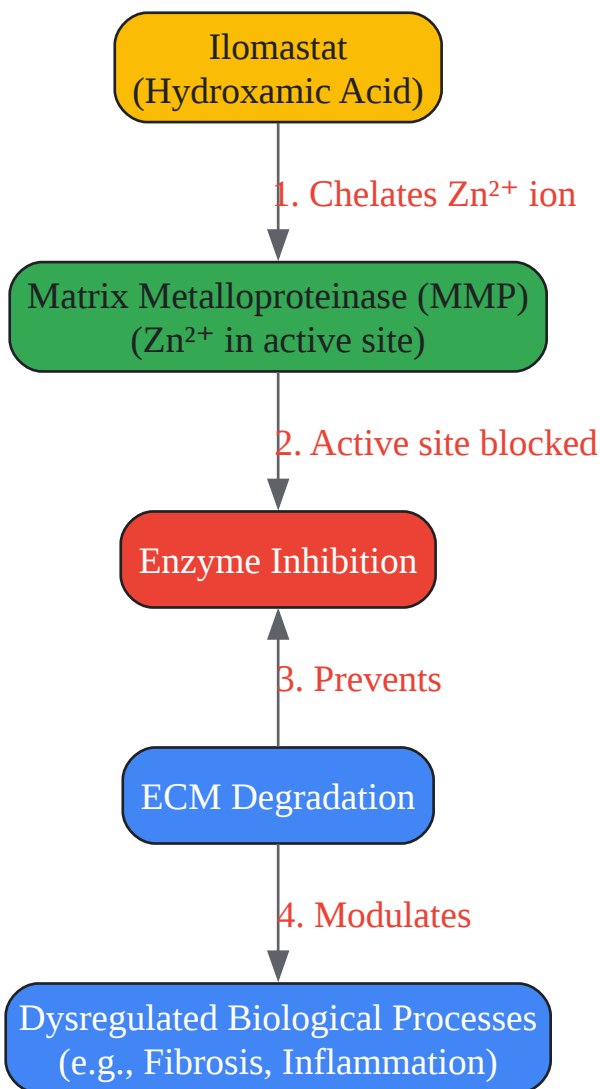
Ilomastat is a **potent, broad-spectrum, synthetic inhibitor** of matrix metalloproteinases (MMPs) that belongs to the hydroxamic acid class. It acts as a **chelatin agent**, reversibly binding to the critical zinc ion (Zn^{2+}) in the active site of these enzymes [1] [2] [3].

The table below outlines its inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) against various human MMPs, demonstrating its potent, broad-spectrum activity.

Enzyme Target	K_i (nM)	IC_{50} (nM)
MMP-1 (Fibroblast collagenase)	0.4 [4] [5]	1.5 [1] [3]
MMP-2 (Gelatinase A)	0.5 [4] [5]	1.1 [1] [3]
MMP-3 (Stromelysin-1)	27 [4] [5]	1.9 [1] [3]
MMP-7 (Matrilysin)	3.7 [5]	-
MMP-8 (Neutrophil collagenase)	0.1 [4] [5]	-
MMP-9 (Gelatinase B)	0.2 [4] [5]	0.5 [1] [3]
MMP-12 (Macrophage metalloelastase)	3.6 [4] [5]	-

Enzyme Target	Ki (nM)	IC50 (nM)
MMP-14 (MT1-MMP)	13.4 [4] [5]	13.4 [1] [3]
MMP-26 (Matrilysin-2)	0.36 [5]	-

This inhibition mechanism and its key consequences in a biological context can be visualized as follows:



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***Ilomastat** exerts its effects by chelating the zinc ion in the MMP active site, leading to inhibition of extracellular matrix (ECM) degradation and modulation of downstream biological processes.*

Formulation & Experimental Considerations

The **poor aqueous solubility** of **Ilomastat** is a major challenge for its formulation and administration, particularly for *in vivo* applications.

- **Polymorphism:** **Ilomastat** exhibits polymorphism. Two polymorphs have been identified with distinct melting points (**188°C and 208°C**). One form is an orthorhombic monohydrate, while the other is a monoclinic non-solvated crystal. This can impact solid-state properties and must be characterized during pre-formulation using techniques like **X-ray powder diffraction (XRPD)** and **Differential Scanning Calorimetry (DSC)** [6].
- **Solubility & Vehicles:** For *in vitro* studies, **Ilomastat** is typically dissolved in **DMSO** to create stock solutions, which can then be diluted into aqueous buffers. Note that solutions in DMSO or ethanol are stable for up to 3 months when stored at -20°C [7] [3].
- **Ocular Implant Example:** To overcome solubility and delivery challenges for prolonged local action (e.g., after glaucoma surgery), researchers have developed implantable tablet dosage forms. One protocol involves:
 - **Tablet Fabrication:** **Ilomastat** powder is compressed under low pressure (2 bar) using a hydraulic press and a 2-mm punch and die set without excipients to create robust 1-2 mg tablets [6].
 - **Drug Release Testing:** The release profile is evaluated *in vitro* using a flow cell designed to simulate the subconjunctival space (pH 7.4 phosphate-buffered saline, specific flow rates) to ensure reproducible dissolution over several weeks [6].

Research Context & Applications

Ilomastat is primarily used as a **research tool** to investigate the role of MMPs in various disease processes. Its broad-spectrum nature makes it useful for initial studies, though it lacks the selectivity often desired for clinical development.

- **Key Research Areas:**
 - **Anti-fibrotic Applications:** Significantly prolongs survival in a model of glaucoma filtration surgery by reducing scarring [6]. Also shown to prevent **radiation-induced lung injury (RILI)** in mice by alleviating inflammation and fibrosis [2].
 - **Corneal Repair:** Prevents corneal ulceration and promotes healing after severe alkali injury in animal models [5] [3].
 - **Cardiovascular Research:** Inhibits intimal hyperplasia and collagen content in stented arteries, increasing lumen area in a rabbit model [5] [3].

- **Developmental Biology:** Used in chick embryos to study the role of MMP-2 in early heart development, where its inhibition can prevent heart tube fusion and looping [1].
- **Clinical Trial Status:** **Ilomastat** has not been approved for clinical use. It entered Phase II/III trials for infectious corneal ulcers but faced limitations due to **poor systemic bioavailability** [1]. This underscores the critical challenge of formulating this compound for routes beyond local administration.

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